molecular formula C28H32N6 B044561 Tribendimidine CAS No. 115103-15-6

Tribendimidine

Cat. No.: B044561
CAS No.: 115103-15-6
M. Wt: 452.6 g/mol
InChI Key: XOIOGKHKNQYULW-UHFFFAOYSA-N
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Description

Tribendimidine is a broad-spectrum anthelmintic agent developed in China at the National Institute of Parasitic Diseases in Shanghai. It is a derivative of amidantel and has shown high efficacy in treating various parasitic infections, including ankylostomiasis, ascariasis, enterobiasis, and clonorchiasis .

Preparation Methods

Tribendimidine is synthesized through a series of chemical reactions involving amidantel as a precursor. The synthetic route typically involves the formation of a symmetrical diamidine derivative. The reaction conditions include the use of specific reagents and catalysts to achieve the desired product. Industrial production methods involve scaling up these reactions under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Tribendimidine undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be performed to modify the chemical structure of this compound.

    Substitution: this compound can undergo substitution reactions where certain functional groups are replaced with others.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Tribendimidine has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the synthesis and reactions of diamidine derivatives.

    Biology: Investigated for its effects on various biological systems, particularly in the study of parasitic infections.

    Medicine: Used in clinical trials to evaluate its efficacy and safety in treating parasitic infections. It has shown promise as an alternative to existing anthelmintic drugs.

    Industry: Employed in the development of new anthelmintic formulations and treatments

Mechanism of Action

Tribendimidine exerts its effects by acting as an agonist of nicotinic acetylcholine receptors (nAChRs) in parasitic nematodes. It selectively activates muscle nAChRs, leading to depolarization and paralysis of the parasites. This action is similar to that of other cholinergic anthelmintics like levamisole and pyrantel. The molecular targets and pathways involved include the B-subtype and L-subtype of nAChRs .

Comparison with Similar Compounds

Tribendimidine is similar to other anthelmintic compounds such as levamisole and pyrantel. it has a broader spectrum of activity and is effective against some nematode parasites that are resistant to levamisole. The unique selectivity of this compound for different nAChR subtypes contributes to its distinct efficacy profile .

Similar compounds include:

Properties

IUPAC Name

N'-[4-[[4-[[4-[1-(dimethylamino)ethylideneamino]phenyl]iminomethyl]phenyl]methylideneamino]phenyl]-N,N-dimethylethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N6/c1-21(33(3)4)31-27-15-11-25(12-16-27)29-19-23-7-9-24(10-8-23)20-30-26-13-17-28(18-14-26)32-22(2)34(5)6/h7-20H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOIOGKHKNQYULW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NC1=CC=C(C=C1)N=CC2=CC=C(C=C2)C=NC3=CC=C(C=C3)N=C(C)N(C)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50894077
Record name Tribendimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50894077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115103-15-6
Record name Tribendimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115103-15-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tribendimidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115103156
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tribendimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50894077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRIBENDIMIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YO6SOD6ZTJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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